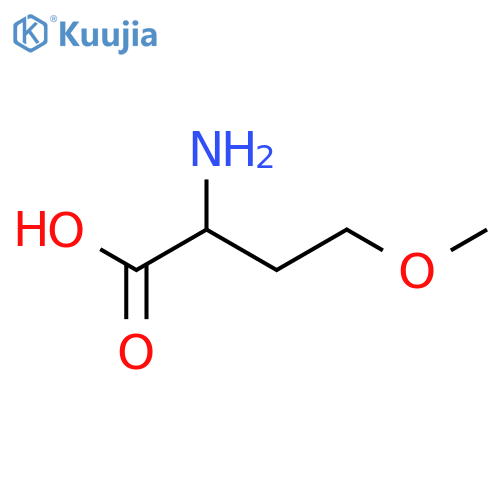Cas no 4385-91-5 (2-amino-4-methoxybutanoic acid)

4385-91-5 structure
商品名:2-amino-4-methoxybutanoic acid
2-amino-4-methoxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- Homoserine, O-methyl-
- 2-AMINO-4-METHOXYBUTYRIC ACID
- Methoxinine
- DL-2-Amino-4-methoxy-buttersaeure
- methoxine
- O-Methyl-DL-homoserin, DL-2-Amino-4-methoxy-buttersaeure
- O-methylhomoserin
- O-Methyl-homoserin
- O-methylhomoserine
- O-methyl-homoserine
- 2-amino-4-methoxybutanoic acid
- F8887-3926
- CS-0065907
- NSC-9325
- Butyric acid, 2-amino-4-methoxy-, DL-
- DTXSID40884068
- A7572;NSC 9325
- EINECS 224-496-5
- SCHEMBL524526
- starbld0013336
- Z317025018
- gamma-methoxy-alpha-amino butyric acid
- Oxymethionine
- A 7572
- DL-2-Amino-4-methoxybutanoic acid
- 2-amino-4-methoxy-butyric acid
- 4385-91-5
- NSC9325
- Butyric acid, 2-amino-4-methoxy-
- KFHRMMHGGBCRIV-UHFFFAOYSA-N
- AKOS000195201
- AKOS022482961
- EN300-62236
- NS00049197
- NSC 9325
-
- インチ: InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
- InChIKey: KFHRMMHGGBCRIV-UHFFFAOYSA-N
- ほほえんだ: COCCC(C(O)=O)N
計算された属性
- せいみつぶんしりょう: 133.07393
- どういたいしつりょう: 133.073893
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 94.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 72.6
じっけんとくせい
- 密度みつど: 1.146
- ふってん: 284.7°Cat760mmHg
- フラッシュポイント: 126°C
- PSA: 72.55
2-amino-4-methoxybutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-62236-0.05g |
2-amino-4-methoxybutanoic acid |
4385-91-5 | 95.0% | 0.05g |
$84.0 | 2025-03-21 | |
| Enamine | EN300-62236-10.0g |
2-amino-4-methoxybutanoic acid |
4385-91-5 | 95.0% | 10.0g |
$1900.0 | 2025-03-21 | |
| Life Chemicals | F8887-3926-0.25g |
2-amino-4-methoxybutanoic acid |
4385-91-5 | 95%+ | 0.25g |
$520.0 | 2023-09-05 | |
| TRC | A612458-10mg |
2-amino-4-methoxybutanoic Acid |
4385-91-5 | 10mg |
$ 64.00 | 2023-04-19 | ||
| Aaron | AR00DD5Z-50mg |
2-amino-4-methoxybutyric acid |
4385-91-5 | 95% | 50mg |
$141.00 | 2025-01-24 | |
| Aaron | AR00DD5Z-500mg |
2-amino-4-methoxybutyric acid |
4385-91-5 | 95% | 500mg |
$481.00 | 2025-01-24 | |
| 1PlusChem | 1P00DCXN-10g |
2-amino-4-methoxybutyric acid |
4385-91-5 | 95% | 10g |
$4006.00 | 2024-05-02 | |
| Aaron | AR00DD5Z-5g |
2-amino-4-methoxybutyric acid |
4385-91-5 | 95% | 5g |
$2984.00 | 2023-12-13 | |
| Aaron | AR00DD5Z-100mg |
2-amino-4-methoxybutyric acid |
4385-91-5 | 95% | 100mg |
$196.00 | 2025-01-24 | |
| 1PlusChem | 1P00DCXN-5g |
2-amino-4-methoxybutyric acid |
4385-91-5 | 95% | 5g |
$2722.00 | 2024-05-02 |
2-amino-4-methoxybutanoic acid 関連文献
-
Kaitlyn M. Towle,Jennifer L. Chaytor,Hongqiang Liu,Pamela Austin,Michel Roberge,Calvin D. Roskelley,John C. Vederas Org. Biomol. Chem. 2013 11 1476
4385-91-5 (2-amino-4-methoxybutanoic acid) 関連製品
- 2177-62-0(β-Methyl Aspartate)
- 6027-21-0(D-Homoserine)
- 672-15-1(L-Homoserine)
- 21394-81-0(D-Aspartic acid beta-methyl ester hydrochloride)
- 1927-25-9(2-amino-4-hydroxybutanoic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
